4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one
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Overview
Description
4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one is a heterocyclic compound with the molecular formula C7H5BrN2O. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 4-position and a keto group at the 2-position of the pyrrolopyridine ring system makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one typically involves the bromination of pyrrolo[2,3-c]pyridine derivatives. One common method includes the reaction of 2-aminopyridine with bromoacetyl bromide under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The keto group at the 2-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrrolopyridines depending on the nucleophile used.
Oxidation and Reduction: Products include hydroxylated derivatives or more oxidized forms of the compound.
Scientific Research Applications
4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar structural features but different biological activities.
4-Bromo-1H-pyrrolo[2,3-c]pyridine: A closely related compound with a similar structure but lacking the keto group at the 2-position.
Uniqueness: 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one is unique due to the presence of both a bromine atom and a keto group, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H5BrN2O |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
4-bromo-1,7a-dihydropyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C7H5BrN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h1-3,6H,(H,10,11) |
InChI Key |
JMVNQDUCHIXEKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=C(C2=CC(=O)NC21)Br |
Origin of Product |
United States |
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